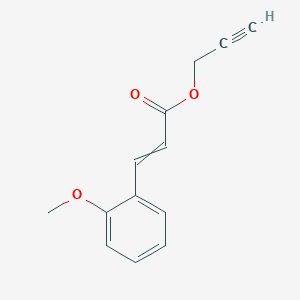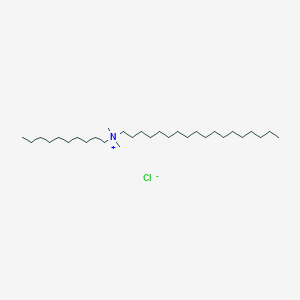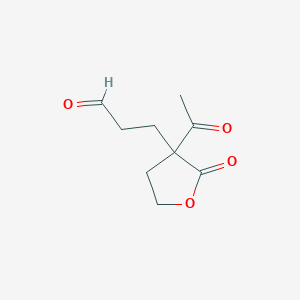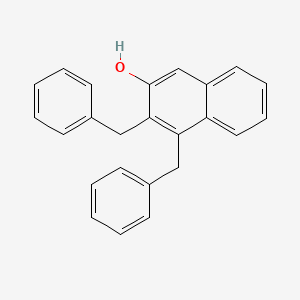![molecular formula C13H18Se2 B14304732 3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene CAS No. 116072-89-0](/img/structure/B14304732.png)
3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Diselenabicyclo[931]pentadeca-1(15),11,13-triene is a unique organoselenium compound characterized by its bicyclic structure containing selenium atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with selenium reagents. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran. The reaction temperature and time are carefully controlled to optimize yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene undergoes various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the parent selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where selenium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields selenoxides, while reduction can regenerate the original selenide compound.
Applications De Recherche Scientifique
3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in developing drugs with antioxidant or anticancer properties.
Industry: It is explored for its potential in materials science, including the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene involves its interaction with biological molecules and cellular pathways. Selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes or proteins, modulating their activity and contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene: This compound contains nitrogen atoms instead of selenium and has different chemical properties and applications.
6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene: This compound contains sulfur atoms and exhibits distinct reactivity and uses.
Uniqueness
3,9-Diselenabicyclo[931]pentadeca-1(15),11,13-triene is unique due to its selenium content, which imparts specific redox properties and potential biological activities not found in its sulfur or nitrogen analogs
Propriétés
Numéro CAS |
116072-89-0 |
|---|---|
Formule moléculaire |
C13H18Se2 |
Poids moléculaire |
332.2 g/mol |
Nom IUPAC |
3,9-diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene |
InChI |
InChI=1S/C13H18Se2/c1-2-7-14-10-12-5-4-6-13(9-12)11-15-8-3-1/h4-6,9H,1-3,7-8,10-11H2 |
Clé InChI |
SARIILXSRZOQQZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC[Se]CC2=CC(=CC=C2)C[Se]CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)
![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)

![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)



![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)

![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)

![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
